N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its complex structure includes a pyrazolo[3,4-d]pyrimidine core, a pyrrolidine ring, and a benzofuran moiety, which contribute to its unique chemical properties and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar structures.
Attachment of the pyrrolidine ring: : This step involves the nucleophilic substitution reaction between the pyrazolo[3,4-d]pyrimidine core and a suitable pyrrolidine derivative.
Synthesis of the benzofuran moiety: : The benzofuran ring can be constructed through various methods, such as the cyclization of o-alkynylphenols in the presence of a catalytic amount of a Lewis acid.
Coupling of intermediates: : The final coupling reaction typically involves connecting the benzofuran carboxamide with the 2-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl moiety under appropriate conditions using reagents such as coupling agents like EDC or HATU.
Industrial Production Methods
For industrial-scale production, the synthesis pathways may be optimized for yield, cost-effectiveness, and safety:
Utilizing continuous flow reactors for efficient and scalable synthesis.
Implementing robust purification methods, such as recrystallization or chromatographic techniques, to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzofuran moiety, forming various oxidized derivatives.
Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core or the benzofuran ring, leading to partially or fully reduced products.
Substitution: : Nucleophilic or electrophilic substitutions can occur at different positions of the compound, especially at the pyrazolo[3,4-d]pyrimidine core and the benzofuran moiety.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or Jones reagent under acidic or basic conditions.
Reduction: : Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents like alkyl halides or acyl chlorides under acidic or basic catalysis.
Major Products Formed
The major products depend on the type of reaction:
Oxidation typically leads to hydroxylated derivatives.
Reduction yields hydrogenated forms of the original compound.
Substitution reactions produce various alkylated or acylated derivatives.
Scientific Research Applications
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its potential to interact with biological macromolecules, such as proteins or nucleic acids, due to its unique structural features.
Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Employed in the development of novel materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves:
Molecular Targets: : The compound can interact with various molecular targets, such as enzymes, receptors, or ion channels, influencing their activity.
Pathways Involved: : It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(4-(piperidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Uniqueness
The combination of the benzofuran moiety with the pyrazolo[3,4-d]pyrimidine core and the pyrrolidine ring provides unique chemical properties, such as enhanced stability and specific reactivity patterns.
The compound's structural diversity allows for multiple points of functionalization, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-20(17-11-14-5-1-2-6-16(14)28-17)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h1-2,5-6,11-13H,3-4,7-10H2,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRWWDZOLCFOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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